Bienvenue dans la boutique en ligne BenchChem!

Milfasartan

AT1 receptor pharmacology receptor binding assays sartan comparator studies

Select Milfasartan (LR-B/081) for your research when assay reproducibility demands a precisely characterized, insurmountable AT1 receptor antagonist. Unlike surmountable generic sartans, Milfasartan delivers sustained, noncompetitive blockade (pKB = 9.50) with a Ki of 1.4 nM, eliminating washout artifacts in isolated tissue baths. Its 14-fold greater central potency vs. losartan and 2.3-fold renal selectivity advantage make it the definitive tool for dissecting brain AT1-mediated fluid homeostasis and renal vascular function. Every batch is supplied with rigorous analytical documentation to ensure experimental integrity.

Molecular Formula C30H30N6O3S
Molecular Weight 554.7 g/mol
CAS No. 148564-47-0
Cat. No. B1676594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilfasartan
CAS148564-47-0
SynonymsMilfasartan;  LR-B-081;  LR-B081;  LR-B 081;  LRB-081;  LRB 081;  LRB081.
Molecular FormulaC30H30N6O3S
Molecular Weight554.7 g/mol
Structural Identifiers
SMILESCCCCC1=C(C(=O)N(C(=N1)C)CC2=C(C=CS2)C(=O)OC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
InChIInChI=1S/C30H30N6O3S/c1-4-5-10-26-25(29(37)36(19(2)31-26)18-27-24(15-16-40-27)30(38)39-3)17-20-11-13-21(14-12-20)22-8-6-7-9-23(22)28-32-34-35-33-28/h6-9,11-16H,4-5,10,17-18H2,1-3H3,(H,32,33,34,35)
InChIKeyQVFVAKQHELFATN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Milfasartan (CAS 148564-47-0): Procurement-Ready Overview of an AT1-Selective, Insurmountable Antagonist with Validated Potency


Milfasartan (LR-B/081, CAS 148564-47-0) is a nonpeptide angiotensin II receptor antagonist that selectively competes with angiotensin II for binding to the AT1 receptor subtype in vascular smooth muscle, thereby blocking angiotensin II-mediated vasoconstriction and aldosterone secretion [1]. Preclinical studies demonstrate its high potency (Ki = 1.4 nM at rat AT1 receptors) and functional insurmountable antagonism in isolated tissue and whole-animal models, supporting its use as a research tool for hypertension and cardiovascular pharmacology investigations [2].

Why Generic Sartan Substitution Risks Confounding Experimental Outcomes: The Milfasartan Differentiator


Despite shared AT1 receptor antagonism, sartans exhibit substantial inter-compound variability in binding kinetics, functional antagonism mode (surmountable vs. insurmountable), and in vivo duration of action. Direct comparative data reveal that Milfasartan's Ki for AT1 receptors (1.4 nM) and functional insurmountable antagonism profile differ quantitatively from losartan (Ki ~2.63 nM high-affinity site; surmountable antagonism), valsartan (Ki 2.38 nM), and telmisartan (Ki 3.7 nM) [1][2]. Uncontrolled substitution with a generic sartan may introduce confounding variables in experimental models requiring precise, long-lasting AT1 blockade or specific kinetic signatures, thereby undermining reproducibility and data interpretation.

Quantitative Differentiation: Milfasartan vs. Key Sartan Comparators in Validated Preclinical Assays


AT1 Receptor Binding Affinity: Milfasartan Ki = 1.4 nM Outperforms Losartan, Valsartan, and Telmisartan

Milfasartan (LR-B/081) displaced [3H]angiotensin II from rat adrenal cortex AT1 receptors with a Ki of 1.4 nM [1]. Under comparable assay conditions, losartan exhibits a Ki of ~2.63 nM for the high-affinity site [2], valsartan a Ki of 2.38 nM in rat aortic smooth muscle membranes [3], and telmisartan a Ki of 3.7 nM . The 1.7- to 2.6-fold higher affinity of Milfasartan may translate to enhanced receptor occupancy at equivalent concentrations in vitro.

AT1 receptor pharmacology receptor binding assays sartan comparator studies

Functional Antagonism in Isolated Perfused Kidney: Milfasartan IC50 = 17 nM vs. Losartan IC50 = 39 nM

In rat isolated perfused kidney, Milfasartan (LR-B/081) inhibited angiotensin II-induced vasoconstriction with an IC50 of 17 nM (95% CI: 13-24 nM), whereas losartan required an IC50 of 39 nM (95% CI: 32-54 nM) under identical conditions [1]. This 2.3-fold potency advantage demonstrates that Milfasartan achieves equivalent functional blockade at lower concentrations in a physiologically relevant renal vascular bed.

renal vascular pharmacology AT1 antagonist potency ex vivo functional assays

Insurmountable Antagonism: Apparent pKB = 9.50 in Rabbit Aortic Strips vs. Surmountable Losartan

In rabbit aortic strips, Milfasartan produced a nonparallel rightward shift of the angiotensin II concentration-response curve and progressively reduced the maximal contraction, yielding an apparent pKB of 9.50 ± 0.23, characteristic of insurmountable antagonism [1]. In contrast, losartan acts as a surmountable antagonist in this preparation; coincubation with losartan restored the maximal response to angiotensin II in Milfasartan-treated tissues, confirming reversible but functionally insurmountable binding [1].

insurmountable antagonism AT1 receptor kinetics vascular smooth muscle pharmacology

In Vivo Antihypertensive Potency in Renal Hypertensive Rats: Milfasartan ED40mmHg = 0.50 µmol/kg i.v. vs. Losartan 0.86 µmol/kg

In conscious renal hypertensive rats, intravenous administration of Milfasartan produced a dose-dependent reduction in blood pressure with an ED40mmHg of 0.50 µmol/kg (95% CI: 0.36-0.70 µmol/kg). Under identical conditions, losartan required an ED40mmHg of 0.86 µmol/kg (95% CI: 0.57-1.3 µmol/kg), representing a 1.7-fold potency advantage for Milfasartan [1].

in vivo antihypertensive efficacy renal hypertension model sartan comparator pharmacology

Central AT1 Antagonism: Milfasartan ID50 = 25.9 pmol/rat vs. Losartan 357 pmol/rat in Drinking Inhibition Assay

Following intracerebroventricular injection, Milfasartan inhibited angiotensin II-induced drinking in rats with an ID50 of 25.9 pmol/rat. In the same assay, losartan exhibited an ID50 of 357 pmol/rat, indicating that Milfasartan is approximately 14-fold more potent at blocking central AT1 receptors [1]. The active losartan metabolite EXP3174 was more potent (ID50 = 3.9 pmol/rat) than both parent compounds.

central renin-angiotensin system AT1 antagonist brain penetration dipsogenic response assay

Selectivity Profile: >700-Fold AT1/AT2 Selectivity in Receptor Binding Assays

Milfasartan exhibited a Ki of 1.4 nM at rat AT1 receptors (adrenal cortex) and >1 µM at bovine AT2 receptors (cerebellar cortex), yielding >700-fold selectivity for the AT1 subtype [1]. It showed no significant affinity (Ki >10 µM) for a panel of other receptor systems including α1/α2-adrenergic, β-adrenergic, muscarinic, dopamine, serotonin, and calcium channel binding sites [1].

AT1 receptor selectivity AT2 receptor binding off-target profiling

High-Value Research Applications for Milfasartan Based on Validated Preclinical Differentiation


Ex Vivo Vascular Pharmacology Studies Requiring Sustained AT1 Blockade

Milfasartan's insurmountable antagonism (apparent pKB = 9.50 in rabbit aortic strips) makes it particularly suitable for isolated tissue bath experiments where prolonged, noncompetitive AT1 receptor blockade is required to investigate angiotensin II-mediated signaling without rapid washout of antagonist effect [1].

In Vivo Hypertension Research Using Rat Models of Renal or Spontaneous Hypertension

The compound's 1.7-fold higher intravenous antihypertensive potency relative to losartan in renal hypertensive rats (ED40mmHg = 0.50 vs. 0.86 µmol/kg) and its sustained >12-hour blood pressure reduction in spontaneously hypertensive rats support its use in chronic hypertension models where consistent AT1 inhibition is critical [2].

Central Nervous System Renin-Angiotensin System Investigations

Milfasartan's 14-fold greater central potency (ID50 = 25.9 pmol/rat) compared to parent losartan (357 pmol/rat) in inhibiting angiotensin II-induced drinking responses establishes it as a valuable tool for dissecting brain AT1 receptor-mediated functions in fluid homeostasis, salt appetite, and neurogenic hypertension [3].

Renal Hemodynamics and AT1-Mediated Vasoconstriction Studies

The 2.3-fold functional potency advantage over losartan in inhibiting angiotensin II-induced renal vasoconstriction (IC50 17 nM vs. 39 nM) positions Milfasartan as a preferred compound for ex vivo perfused kidney assays and studies of AT1 receptor function in the renal vasculature [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milfasartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.